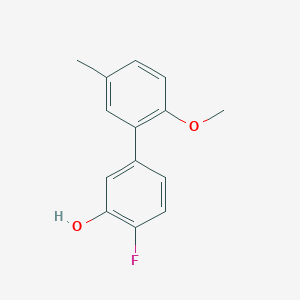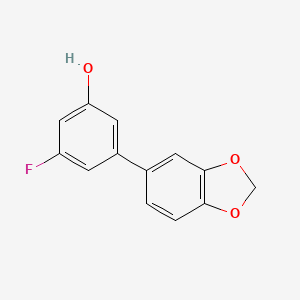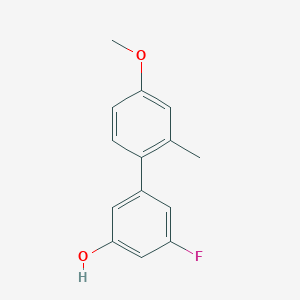
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% (3F4MDXP) is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has shown promise in a variety of areas, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme monoamine oxidase B, as well as a probe to investigate the role of monoamine oxidase B in the metabolism of catecholamines. It has also been used to study the role of monoamine oxidase B in the regulation of dopamine and serotonin levels in the brain. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used as a probe to investigate the regulation of monoamine oxidase B by various drugs, including antidepressants.
Wirkmechanismus
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the metabolism of catecholamines, including dopamine and serotonin. 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% binds to the active site of MAO-B, preventing the enzyme from breaking down catecholamines. This results in an increase in the levels of catecholamines in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to improved mood and behavior. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have neuroprotective effects, meaning it can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, making it cost-effective and readily available. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is relatively non-toxic, making it safe to use in experiments. However, it has a short half-life, meaning it must be administered frequently in order to maintain its effects. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has not been approved for human use, so it cannot be used in clinical trials.
Zukünftige Richtungen
There are several potential future directions for 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% research. One potential direction is to investigate its potential as an antidepressant. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential to treat addiction, as well as its potential to reduce inflammation and oxidative stress. Finally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat cardiovascular diseases, such as hypertension and atherosclerosis.
Synthesemethoden
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized from a series of chemical reactions. The first step is to prepare 3-fluoro-4-methylenedioxybenzaldehyde by reacting 3-fluoroanisole with 3,4-methylenedioxyphenylhydrazine and sodium hydroxide. The aldehyde is then reacted with hydrochloric acid to form 4-methylenedioxy-3-fluorophenol. This product is then reacted with sodium hydroxide to form 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-9(15)2-3-10(11)8-1-4-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRLBWTWNGFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














